molecular formula C14H17NO2S B2661406 3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione CAS No. 866152-64-9

3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione

Cat. No.: B2661406
CAS No.: 866152-64-9
M. Wt: 263.36
InChI Key: IRWUUOQPWVXZTQ-UHFFFAOYSA-N
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Description

Classification Within Thiazolidinedione (TZD) Analogs

Thiazolidinediones are a class of heterocyclic organic compounds featuring a five-membered ring containing sulfur, nitrogen, and two ketone groups. The compound this compound distinguishes itself through the incorporation of a 4-(tert-butyl)benzyl group at the N3 position of the thiazolane ring. This substitution introduces significant steric bulk and lipophilicity compared to simpler TZD derivatives like rosiglitazone or pioglitazone, which typically bear aryl groups without branched alkyl chains.

The tert-butyl group enhances metabolic stability by resisting oxidative degradation, a common limitation in earlier TZD analogs. Furthermore, the benzyl moiety contributes to π-π stacking interactions with aromatic residues in biological targets, a feature observed in structurally related compounds such as 3-(4-t-butylbenzyl)thiazolidin-2-ylidene-cyanamide. Such modifications align with modern strategies to improve drug-like properties through targeted substituent engineering.

Historical Context and Evolution of TZD Derivatives

Thiazolidinediones first gained prominence in the 1990s as insulin sensitizers for type 2 diabetes mellitus. However, their clinical utility was hampered by adverse effects, prompting research into structurally diversified analogs with improved selectivity. The synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives in the early 2010s demonstrated the versatility of the TZD core for antimicrobial applications, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL against Gram-positive bacteria. These findings catalyzed interest in exploring novel substitutions, including the tert-butylbenzyl group, to expand therapeutic applications beyond metabolic disorders.

The introduction of bulky alkylaryl groups, as seen in this compound, reflects a broader trend toward optimizing pharmacokinetic profiles. For instance, the tert-butyl group’s electron-donating inductive effect stabilizes the thiazolane ring against nucleophilic attack, while the benzyl substituent modulates solubility and membrane permeability. Such innovations underscore the iterative evolution of TZDs from metabolic modulators to multifunctional pharmacophores.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-14(2,3)11-6-4-10(5-7-11)8-15-12(16)9-18-13(15)17/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWUUOQPWVXZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione typically involves the reaction of 4-(tert-butyl)benzyl chloride with thiazolidine-2,4-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions include room temperature to mild heating.

    Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.

    Substitution: Nitric acid, bromine; reaction conditions include controlled temperatures and the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazoline derivatives

    Substitution: Nitro or halogenated benzyl derivatives

Scientific Research Applications

Chemistry

3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione serves as a valuable building block in organic synthesis. Its thiazolidine structure allows it to participate in various chemical reactions, facilitating the development of complex molecules. Researchers utilize this compound to create new materials with tailored properties.

Biology

This compound has been investigated for its antimicrobial and anticancer activities. Studies indicate that it exhibits significant antimicrobial properties against a range of bacterial strains:

MicroorganismInhibition Zone (mm)Concentration Tested (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Pseudomonas aeruginosa12100

The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Medicine

Given its structural similarity to other thiazolidinediones known for their therapeutic effects, this compound is being explored as a potential therapeutic agent. It may interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism. This interaction could lead to beneficial effects in metabolic disorders .

Industrial Applications

In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer chemistry and material science .

Case Studies

  • Antimicrobial Activity Study : A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The research demonstrated that at a concentration of 100 µg/mL, significant inhibition zones were observed against multiple bacterial strains .
  • Therapeutic Potential Evaluation : Another research effort focused on evaluating the therapeutic potential of this compound as a PPAR modulator. The findings suggested that it could aid in managing conditions related to metabolic syndrome by positively influencing lipid profiles and glucose metabolism .

Mechanism of Action

The mechanism of action of 3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolidinedione ring is known to interact with peroxisome proliferator-activated receptors, which play a role in regulating glucose and lipid metabolism. This interaction can lead to various downstream effects, including changes in gene expression and metabolic pathways.

Comparison with Similar Compounds

Structural Features

3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione
  • Core : 1,3-thiazolane-2,4-dione.
  • Substituent : 4-(tert-butyl)benzyl group.
  • Key Features : Bulky tert-butyl group enhances lipophilicity and may reduce enzymatic degradation.
Structural Analogs

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione Core: Thiazolidine-2,4-dione. Substituents: Ethylpyridinyl-ethoxybenzyl group.

3-(2-Bromo-benzyl)-5-(4-methanesulfonyl-benzylidene)-thiazolidine-2,4-dione

  • Core : Thiazolidine-2,4-dione.
  • Substituents : 2-bromo-benzyl and 4-methanesulfonyl-benzylidene groups.
  • Key Features : Bromine (electron-withdrawing) and methanesulfonyl (polar) groups modulate electronic density and binding affinity .

Lobeglitazone Core: Thiazolidine-2,4-dione. Substituents: Ethoxy-benzyl N-methylamino and pyrimidinyl groups. Key Features: Extended substituents enable dual PPARα/γ agonism, with improved pharmacokinetics .

3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one

  • Core : 1,3-thiazolidin-4-one with sulfanylidene substitution.
  • Substituents : Simple benzyl group.
  • Key Features : Sulfur substitution alters redox properties and bioactivity compared to dione derivatives .

Electronic and Quantum Chemical Properties

Comparative studies on thiazolidinedione derivatives highlight substituent-dependent electronic effects:

  • This compound : The tert-butyl group donates electrons via hyperconjugation, increasing electron density on the benzyl ring. This may enhance π-π stacking in receptor binding.
  • 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione : Quantum chemical calculations reveal strong UV-Vis absorption at 290–350 nm due to extended conjugation from the pyridinyl-ethoxy group .
  • 3-(2-Bromo-benzyl)-5-(4-methanesulfonyl-benzylidene)-thiazolidine-2,4-dione : Bromine and methanesulfonyl groups reduce electron density, favoring electrophilic interactions in anti-inflammatory pathways .

Functional Implications of Substituents

  • Steric Effects : The tert-butyl group in the target compound likely improves metabolic stability compared to smaller halides (e.g., bromine in ).
  • Electronic Effects : Electron-withdrawing groups (e.g., methanesulfonyl ) enhance electrophilicity, while electron-donating groups (e.g., tert-butyl) may favor hydrophobic binding.
  • Core Modifications : Replacing the 2,4-dione with sulfanylidene (as in ) alters redox behavior and target selectivity.

Biological Activity

3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione is a compound belonging to the thiazolidinedione class, which has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • IUPAC Name : 3-[(4-tert-butylphenyl)methyl]-1,3-thiazolidine-2,4-dione
  • Molecular Formula : C14H17NO2S
  • CAS Number : 866152-64-9

The compound features a thiazolidine ring fused with a tert-butyl-substituted benzyl group, which may influence its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: 25 µM
    • HeLa: 30 µM
    • A549: 35 µM

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The thiazolidinedione moiety is known to interact with various enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis.
  • Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and cell death in cancer cells.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial effects of various thiazolidinediones, including this compound. The results demonstrated that this compound had superior efficacy against multidrug-resistant strains compared to traditional antibiotics .

Study on Anticancer Properties

A study conducted by Smith et al. (2023) explored the anticancer effects of thiazolidinediones in human cancer cell lines. The findings indicated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent for breast cancer .

Future Directions

Given the promising biological activities observed, future research should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate detailed pathways through which the compound exerts its effects.
  • Formulation Development : Exploring suitable delivery methods for enhancing bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione, and how can reaction efficiency be validated?

  • Methodological Answer : A multi-step synthesis involving condensation of 4-(tert-butyl)benzyl chloride with thiazolane-2,4-dione precursors is commonly employed. Reaction efficiency can be optimized using statistical Design of Experiments (DoE) to screen variables like temperature, solvent polarity, and catalyst loading. Validation requires characterization via NMR, IR, and mass spectrometry to confirm structural integrity. Orthogonal analytical methods (e.g., HPLC purity checks) should resolve discrepancies .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how should data discrepancies be addressed?

  • Methodological Answer : 1H/13C NMR is essential for verifying the tert-butyl and benzyl moieties, while FT-IR confirms carbonyl and thiazolidine ring vibrations. Discrepancies in spectral data (e.g., unexpected splitting or shifts) should be addressed via cross-validation with computational spectroscopy (e.g., density functional theory) or repeating experiments under controlled conditions. Factorial design can isolate variables causing anomalies .

Q. What are the key considerations for designing a scalable synthesis process for this compound in academic settings?

  • Methodological Answer : Scalability requires optimizing membrane separation technologies (e.g., nanofiltration for solvent recovery) and reactor design (e.g., continuous-flow systems to minimize side reactions). Process simulations (e.g., using COMSOL Multiphysics) can predict bottlenecks like heat transfer limitations. Statistical process control ensures reproducibility .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives?

  • Methodological Answer : Reaction path search algorithms (e.g., artificial force-induced reaction method) can predict feasible synthetic routes for derivatives. Quantum mechanics/molecular mechanics (QM/MM) simulations assess steric and electronic effects of substituents on reactivity. Feedback loops between computational predictions and high-throughput experimentation accelerate discovery .

Q. What strategies are effective in resolving contradictory data in catalytic studies involving this compound?

  • Methodological Answer : Contradictions (e.g., inconsistent catalytic activity) require multivariate analysis to decouple variables like catalyst loading vs. solvent polarity. Response surface methodology (RSM) identifies interaction effects, while machine learning (e.g., random forest models) prioritizes influential factors. Cross-lab validation using standardized protocols minimizes experimental noise .

Q. How can machine learning models enhance the prediction of physicochemical properties for this thiazolane derivative?

  • Methodological Answer : Graph neural networks trained on structural analogs (e.g., tert-butyl-containing compounds) predict properties like solubility and LogP. Feature engineering using molecular descriptors (e.g., topological polar surface area) improves model accuracy. Transfer learning from related reaction datasets (e.g., thiazolidinedione derivatives) refines predictions .

Q. What methodologies are recommended for elucidating the mechanism of action in biological assays involving this compound?

  • Methodological Answer : In silico docking (e.g., AutoDock Vina) identifies potential protein targets, validated via surface plasmon resonance (SPR) for binding affinity. Metabolomic profiling (LC-MS/MS) tracks cellular responses, while kinetic isotope effects clarify enzymatic inhibition pathways. Data triangulation with orthogonal assays (e.g., CRISPR knockouts) confirms specificity .

Data Contradiction and Optimization Examples

Issue Resolution Strategy References
Low yield in scaled-up synthesisApply DoE to optimize solvent ratios; implement continuous-flow reactors
Discrepant NMR peaksUse 2D NMR (COSY, HSQC) for assignment; compare with DFT-simulated spectra
Inconsistent bioactivity resultsPerform RSM to isolate assay variables; validate with isothermal titration calorimetry

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